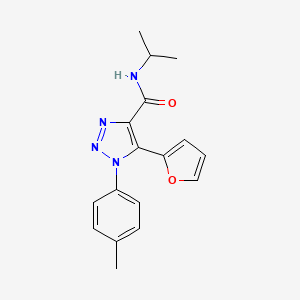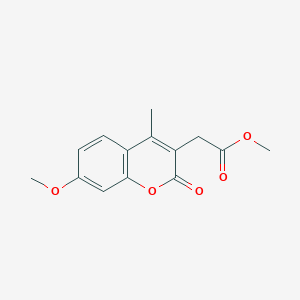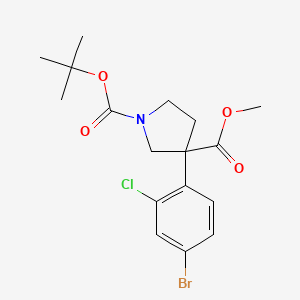![molecular formula C22H30ClN5O3S B2497445 3-{[4-(4-Chlorphenyl)piperazin-1-yl]sulfonyl}-N-Cycloheptyl-1-methyl-1H-pyrazol-4-carboxamid CAS No. 1251592-41-2](/img/structure/B2497445.png)
3-{[4-(4-Chlorphenyl)piperazin-1-yl]sulfonyl}-N-Cycloheptyl-1-methyl-1H-pyrazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a piperazine ring, a pyrazole ring, and a sulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
Piperazine derivatives
Piperazine is a common component of many pharmaceutical drugs and shows a wide range of biological and pharmaceutical activity . It is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Cycloheptyl and Cyclopropyl groups
These are types of cycloalkane, which are saturated hydrocarbons with carbon atoms arranged in a ring structure. Cycloalkanes are common in many natural compounds and pharmaceuticals, and can influence the 3-dimensional shape of a molecule, its reactivity, and its interactions with biological targets .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide has been found to interact with several enzymes and proteins. It has been identified as an antagonist with high affinity and selectivity for the human dopamine D4 receptor . This suggests that it may play a role in modulating neurotransmitter activity, particularly in pathways involving dopamine.
Cellular Effects
In cellular processes, 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide has been shown to influence cell function. It has been found to suppress the proliferation, migration, and invasion of human gastric cancer cells through downregulation of several PAK4-dependent pathways
Molecular Mechanism
At the molecular level, 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to moderately inhibit PAK4 activity, a kinase involved in various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the Mannich reaction, which is used to incorporate the piperazine moiety into the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-cycloheptyl-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN5O3S/c1-26-16-20(21(29)24-18-6-4-2-3-5-7-18)22(25-26)32(30,31)28-14-12-27(13-15-28)19-10-8-17(23)9-11-19/h8-11,16,18H,2-7,12-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZAIQWMRVSKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NC4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)

![3-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B2497366.png)
![N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(1-methoxypropan-2-yl)ethanediamide](/img/structure/B2497367.png)



![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)
![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)
![N'-(2-cyanophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2497377.png)
![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)
![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)
